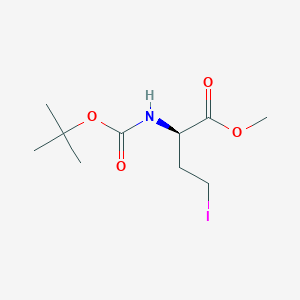

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a useful research compound. Its molecular formula is C10H18INO4 and its molecular weight is 343.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

Efficient Synthesis of Complex Compounds : This compound is used in the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, which are derived from natural or protected l-amino acids. These compounds play a crucial role in various synthetic pathways (Koseki, Yamada, & Usuki, 2011).

Reduction Processes : It is involved in the Baker's yeast reduction process, leading to the creation of erythro-hydroxy esters and (R)-hydroxy esters, which are important for producing biologically active substances (Hashiguchi, Kawada, & Natsugari, 1992).

Precursor for Proline Analogues : The compound serves as a precursor in the synthesis of trans-4-methylproline, an important component in various biological and chemical processes (Nevalainen & Koskinen, 2001).

Chemical and Biological Research

Enzymatic Kinetic Resolution : It plays a role in the enzymatic kinetic resolution of certain compounds, crucial for the synthesis of unsaturated β-amino acid derivatives (Davies, Fenwick, & Ichihara, 1997).

Development of Renin Inhibitory Peptides : The compound is used in the synthesis of peptides that inhibit human plasma renin, a key enzyme in the blood pressure regulation system (Thaisrivongs et al., 1987).

Synthesis of Microsporin B : It is a key fragment in the synthesis of both isomers of an unusual amino acid residue, important in the preparation of microsporin B (Swaroop, Tripathy, Jachak, & Reddy, 2014).

Peptide Synthesis : This compound is used in the synthesis of cyclic peptides containing unnatural thioether side-chain bridges, a technique important in peptide engineering (Campiglia et al., 2004).

Biotin Synthesis : It's an intermediate in the synthesis of Biotin, a vital water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Mechanism of Action

Target of Action

It’s known that the tert-butoxycarbonyl (boc) group is commonly used in organic chemistry as a protecting group for amines .

Mode of Action

The compound ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate likely acts as a precursor in the synthesis of more complex organic compounds. The Boc group in the compound serves to protect the amine during reactions, preventing it from unwanted side reactions .

Biochemical Pathways

The compound is likely involved in synthetic pathways in organic chemistry. The Boc group can be introduced into a variety of organic compounds using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .

Pharmacokinetics

The boc group can be removed under acidic conditions, such as with trifluoroacetic acid (tfa), which could potentially affect the compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on the specific reactions it’s involved in. Generally, the Boc group’s presence allows for selective reactions to occur at other sites in the molecule. Once these reactions are complete, the Boc group can be removed to reveal the amine .

Action Environment

The action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group can be achieved rapidly and effectively at high temperatures using a thermally stable ionic liquid .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves the protection of the amine group, followed by iodination and esterification reactions.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "methyl iodide", "triethylamine", "diethyl ether", "sodium bicarbonate", "sodium sulfate", "methanol" ], "Reaction": [ "Protection of amine group: L-alanine is reacted with tert-butyl chloroformate and triethylamine in diethyl ether to form (tert-butoxycarbonyl)alanine.", "Iodination: (tert-butoxycarbonyl)alanine is reacted with iodine and sodium bicarbonate in methanol to form (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate.", "Esterification: (R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is formed by reacting (tert-butoxycarbonyl)alanine with methyl iodide and sodium bicarbonate in methanol." ] } | |

CAS No. |

219752-75-7 |

Molecular Formula |

C10H18INO4 |

Molecular Weight |

343.16 g/mol |

IUPAC Name |

methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C10H18INO4/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,12,14)/t6?,7-/m0/s1 |

InChI Key |

DJTBBPUINKPGDR-MLWJPKLSSA-N |

Isomeric SMILES |

CC([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)I |

SMILES |

CC(C)(C)OC(=O)NC(CCI)C(=O)OC |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)I |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-(Ethylsulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2483462.png)

![3-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2483466.png)

![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)

![N-[[4-(2,6-diethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide](/img/structure/B2483479.png)